molecular formula C5H10FNO B11763561 (3S,4R)-3-Fluoro-4-methoxypyrrolidine

(3S,4R)-3-Fluoro-4-methoxypyrrolidine

Cat. No.: B11763561
M. Wt: 119.14 g/mol
InChI Key: DSXGOKWLUVYZCU-CRCLSJGQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity . For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed. The use of immobilized lipase on diatomaceous earth has been shown to provide excellent enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Fluoro-4-methoxypyrrolidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. The specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(3S,4R)-3-fluoro-4-methoxypyrrolidine

InChI

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

DSXGOKWLUVYZCU-CRCLSJGQSA-N

Isomeric SMILES

CO[C@@H]1CNC[C@@H]1F

Canonical SMILES

COC1CNCC1F

Origin of Product

United States

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